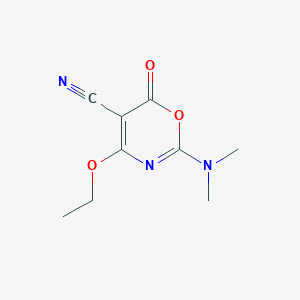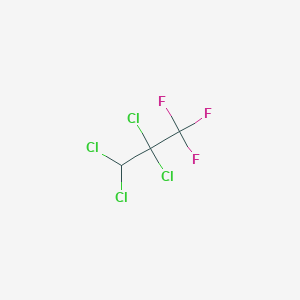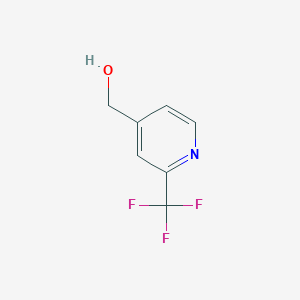
喹啉 1-氧化物
概述
描述
Quinoline 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It is a derivative of quinoline, where an oxygen atom is bonded to the nitrogen atom in the quinoline ring, forming an N-oxide.
科学研究应用
Quinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Quinoline 1-oxide and its derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some quinoline 1-oxide derivatives are being investigated as potential therapeutic agents for treating various diseases, including malaria and tuberculosis.
Industry: Quinoline 1-oxide is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Quinoline 1-oxide, also known as Quinoline-N-oxide, is a heterocyclic compound that has been found to interact with various targets. The primary targets of Quinoline 1-oxide are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial and anticancer drugs .
Mode of Action
Quinoline 1-oxide acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction with its targets leads to the inhibition of DNA replication, thereby exerting its antibacterial and anticancer effects .
Biochemical Pathways
Quinoline 1-oxide affects the biochemical pathways related to DNA replication. By inhibiting the activity of DNA gyrase and topoisomerase IV, it disrupts the normal process of DNA replication . This disruption can lead to cell death, which is why Quinoline 1-oxide is effective as an antibacterial and anticancer agent .
Result of Action
The primary result of Quinoline 1-oxide’s action is the inhibition of DNA replication, leading to cell death . This makes it effective as an antibacterial and anticancer agent. Additionally, Quinoline 1-oxide has been found to cause DNA damage , which further contributes to its anticancer and antibacterial effects.
Action Environment
The action of Quinoline 1-oxide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of other substances, temperature, and pH
生化分析
. .
Biochemical Properties
Quinoline 1-oxide has been found to be a suitable substrate for various biochemical reactions . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process . This process involves both metal-free and transition-metal catalyzed protocols .
Cellular Effects
Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects suggest that Quinoline 1-oxide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: Quinoline 1-oxide can be synthesized through several methods. One common approach involves the oxidation of quinoline using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the yield of quinoline 1-oxide can be optimized by controlling the reaction temperature and time .
Industrial Production Methods: In industrial settings, the production of quinoline 1-oxide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact .
化学反应分析
Types of Reactions: Quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinoline N,N-dioxide.
Reduction: Reduction of quinoline 1-oxide can yield quinoline or 1,2,3,4-tetrahydroquinoline, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Hydrogen gas with a platinum catalyst or tin and hydrochloric acid.
Substitution: Alkyl halides, n-butyllithium, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N,N-dioxide.
Reduction: Quinoline, 1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
Quinoline: The parent compound of quinoline 1-oxide, known for its use in the synthesis of various pharmaceuticals.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Quinoxaline: Another nitrogen-containing heterocyclic compound with distinct chemical and biological properties.
Uniqueness of Quinoline 1-oxide: Quinoline 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, quinoline. The N-oxide group enhances its ability to participate in oxidation-reduction reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWGCBLYNDKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167107 | |
| Record name | Quinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-37-2 | |
| Record name | Quinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quinoline 1-oxide?
A1: The molecular formula of quinoline 1-oxide is C9H7NO, and its molecular weight is 145.16 g/mol.
Q2: What are the characteristic spectroscopic features of quinoline 1-oxide?
A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in quinoline 1-oxide derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.
Q3: How does quinoline 1-oxide exert its biological activity?
A3: While quinoline 1-oxide itself might not be the active compound, its derivatives, particularly 4-nitroquinoline 1-oxide (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.
Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?
A4: 4NQO is metabolized into 4-hydroxyaminoquinoline 1-oxide (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.
Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?
A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.
Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?
A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.
Q7: Is there a connection between 4NQO and oxidative stress?
A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.
Q8: How do structural modifications impact the biological activity of quinoline 1-oxide derivatives?
A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the quinoline 1-oxide structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.
Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?
A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.
Q10: Have computational methods been used to study quinoline 1-oxide?
A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of quinoline 1-oxide and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.
Q11: Has resistance to 4NQO or its derivatives been observed?
A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)quinoline 1-oxide. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)

![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)




